molecular formula C18H19NO2 B445327 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYLPHENOXY)-1-PROPANONE

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYLPHENOXY)-1-PROPANONE

Cat. No.: B445327
M. Wt: 281.3g/mol
InChI Key: YUCMLOALDFTXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYLPHENOXY)-1-PROPANONE is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes an indole moiety, a phenoxy group, and a propanone linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYLPHENOXY)-1-PROPANONE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution, where a phenol reacts with a suitable leaving group on the aromatic ring.

    Formation of the Propanone Linkage: The final step involves the formation of the propanone linkage through a condensation reaction between the indole derivative and the phenoxy compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYLPHENOXY)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYLPHENOXY)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors or enzymes, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(4-METHYLPHENOXY)-1-PROPANONE: Similar structure with a different position of the methyl group on the phenoxy ring.

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-CHLOROPHENOXY)-1-PROPANONE: Contains a chlorine atom instead of a methyl group on the phenoxy ring.

Uniqueness

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(3-METHYLPHENOXY)-1-PROPANONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenoxy ring can affect the compound’s interaction with molecular targets, potentially leading to different pharmacological effects.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(3-methylphenoxy)propan-1-one

InChI

InChI=1S/C18H19NO2/c1-13-6-5-8-16(12-13)21-14(2)18(20)19-11-10-15-7-3-4-9-17(15)19/h3-9,12,14H,10-11H2,1-2H3

InChI Key

YUCMLOALDFTXBJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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